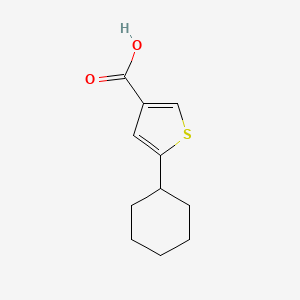

5-Cyclohexylthiophene-3-carboxylic acid

Vue d'ensemble

Description

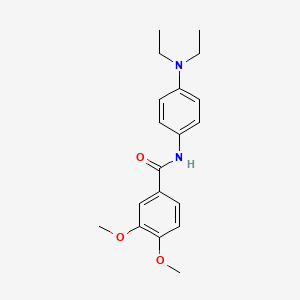

5-Cyclohexylthiophene-3-carboxylic acid is an aromatic heterocyclic organic compound . It has the molecular formula C11H14O2S .

Molecular Structure Analysis

The InChI code for 5-Cyclohexylthiophene-3-carboxylic acid is 1S/C11H14O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) . The molecular weight of the compound is 210.3 .

Physical And Chemical Properties Analysis

5-Cyclohexylthiophene-3-carboxylic acid is a powder . The storage temperature is room temperature .

Applications De Recherche Scientifique

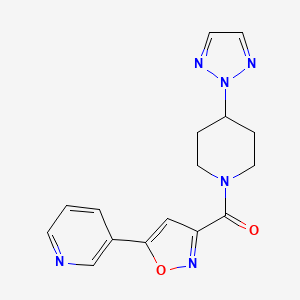

Fluorescent Sensors for Protein Detection

A derivative closely related to 5-Cyclohexylthiophene-3-carboxylic acid, termed 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid (3TC6A), was synthesized and evaluated as a fluorescent biosensor. It demonstrated significant potential in detecting proteins such as Bovine Serum Albumin (BSA) and Lectin from Triticum, showing enhanced fluorescence upon binding. The photophysical properties of this terthiophene carboxylic acid, including its fluorescence response to protein concentration, highlight its application in protein analysis. The fluorescence enhancement observed with BSA and Lectin from Triticum suggests the potential for developing sensitive assays for protein detection and quantification, leveraging the unique optical properties of thiophene derivatives (Jingqiu Hu, Bing Xia, Michael S. Elioff, 2016).

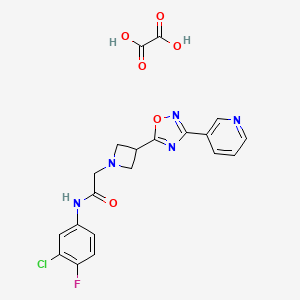

Synthesis and Characterization of Functionalized Polymers

Research into terthiophene-3′-carboxylic acid (TTCA), another compound related to 5-Cyclohexylthiophene-3-carboxylic acid, explores its use as a precursor for synthesizing functionalized polyterthiophenes. Simple preparation methods were developed for TTCA, leading to its polymerization on a glassy carbon electrode. The resulting polymer displayed unique electrical and optical properties, including increased conductivity upon full oxidation and fast electrochromic switching. These findings underscore the utility of thiophene carboxylic acids in developing advanced materials for electronic applications, highlighting their relevance in creating conducting polymers with tailored functionalities (Tae-Young Lee, Y. Shim, S. Shin, 2002).

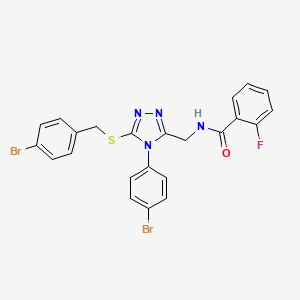

Photoremovable Protecting Group for Carboxylic Acids

The study of 2,5-dimethylphenacyl (DMP) esters, which are structurally distinct but functionally relevant to 5-Cyclohexylthiophene-3-carboxylic acid, revealed their application as photoremovable protecting groups for carboxylic acids. Upon irradiation, DMP esters release the corresponding free carboxylic acids, demonstrating the potential of using light-sensitive groups in organic synthesis and biochemistry. This work contributes to the field of "caged compounds," offering a method to control the release of active molecules in a spatial and temporal manner, which is crucial for studying biological processes and developing new therapeutic strategies (M. Zabadal, A. P. Pelliccioli, P. Klán, J. Wirz, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

5-cyclohexylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCCTDMPNWUNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexylthiophene-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)

![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)

![3-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-one](/img/structure/B2774965.png)

![(3R)-1-[4-Methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol](/img/no-structure.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2774969.png)

![N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide](/img/structure/B2774970.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)

![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)